1-(2-Amino-5-chlorophenyl)-1-phenylpropan-1-ol
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Overview
Description
1-(2-Amino-5-chlorophenyl)-1-phenylpropan-1-ol is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, and a phenylpropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-chlorophenyl)-1-phenylpropan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-amino-5-chlorobenzophenone using a reducing agent such as lithium aluminium hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen, and at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product. The use of catalysts such as palladium on carbon can enhance the efficiency of the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-5-chlorophenyl)-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or amines, depending on the reducing agent used.
Substitution: The amino and chloro groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives
Scientific Research Applications
1-(2-Amino-5-chlorophenyl)-1-phenylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-chlorophenyl)-1-phenylpropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-5-chlorobenzophenone: Shares a similar structure but lacks the phenylpropanol backbone.
2-Amino-5-chlorophenyl)phenylmethanone: Another related compound with a similar core structure but different functional groups
Uniqueness: 1-(2-Amino-5-chlorophenyl)-1-phenylpropan-1-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(2-amino-5-chlorophenyl)-1-phenylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-2-15(18,11-6-4-3-5-7-11)13-10-12(16)8-9-14(13)17/h3-10,18H,2,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXHFKRPWPTGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C2=C(C=CC(=C2)Cl)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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